7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride
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Overview
Description
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones under controlled conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor for cancer treatment.
Uniqueness
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H17ClF3N3 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(7E)-7-benzylidene-1-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C20H16F3N3.ClH/c21-20(22,23)19-17-13-24-12-15(11-14-7-3-1-4-8-14)18(17)26(25-19)16-9-5-2-6-10-16;/h1-11,24H,12-13H2;1H/b15-11+; |
InChI Key |
NJENHAGVKGUMPJ-KRWCAOSLSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C3=C(CN1)C(=NN3C4=CC=CC=C4)C(F)(F)F.Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C3=C(CN1)C(=NN3C4=CC=CC=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
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